molecular formula C3H6Se2 B14710151 1,3-Diselenolane CAS No. 23636-54-6

1,3-Diselenolane

Cat. No.: B14710151
CAS No.: 23636-54-6
M. Wt: 200.02 g/mol
InChI Key: ARSQHOXNMUYQOL-UHFFFAOYSA-N
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Description

1,3-Diselenolane is a cyclic organoselenium compound characterized by a five-membered ring containing two selenium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Diselenolane can be synthesized through several methods. One common approach involves the reaction of diselenides with alkenes under specific conditions. For instance, the reaction of this compound-2-selenone with dimethyl acetylenedicarboxylate, followed by saponification and decarboxylation, yields this compound .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis typically involves the use of selenium-containing precursors and controlled reaction conditions to ensure the formation of the desired cyclic structure.

Chemical Reactions Analysis

Types of Reactions

1,3-Diselenolane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form diselenides or other selenium-containing products.

    Reduction: Reduction reactions can convert this compound into selenol-containing compounds.

    Substitution: The selenium atoms in the ring can participate in substitution reactions with various reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield diselenides, while reduction can produce selenols .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Diselenolane is unique due to its specific ring structure and the presence of selenium atoms, which impart distinct chemical properties and reactivity compared to its sulfur analogs. Its ability to efficiently deliver fluorophores to the cytosol of cells without endosomal capture sets it apart from similar compounds .

Properties

CAS No.

23636-54-6

Molecular Formula

C3H6Se2

Molecular Weight

200.02 g/mol

IUPAC Name

1,3-diselenolane

InChI

InChI=1S/C3H6Se2/c1-2-5-3-4-1/h1-3H2

InChI Key

ARSQHOXNMUYQOL-UHFFFAOYSA-N

Canonical SMILES

C1C[Se]C[Se]1

Origin of Product

United States

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